

Spectroscopic Deep Dive: Unraveling the Structural Nuances of 3-Substituted Indenes

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Compound of Interest

Compound Name: 3-Cyclopropyl-1H-indene

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A comparative analysis of 1H-indene and its 3-methyl and 3-phenyl analogs reveals distinct spectroscopic signatures that provide valuable insights into their molecular architecture. While experimental data for **3-cyclopropyl-1H-indene** remains elusive in publicly available literature, a detailed examination of these closely related compounds offers a predictive framework for its characterization.

This guide presents a side-by-side spectroscopic comparison of 1H-indene, 3-methyl-1H-indene, and 3-phenyl-1H-indene, leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The compiled data, presented in comprehensive tables, highlights the influence of substituents at the 3-position on the spectral properties of the indene core.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-indene and its selected analogs. These values have been compiled from various spectral databases and literature sources.

Compound	Molecular Formula	Molecular Weight (g/mol)
1H-Indene	C ₉ H ₈	116.16
3-Methyl-1H-indene	C ₁₀ H ₁₀	130.19
3-Phenyl-1H-indene	C ₁₅ H ₁₂	192.26

Table 1: Molecular Formulas and Molecular Weights

Compound	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)
1H-Indene	7.47 (d), 7.40 (d), 7.26 (t), 7.19 (t), 6.88 (dd), 6.55 (dd), 3.39 (t) [1]	Data not readily available in summarized format
3-Methyl-1H-indene	Specific assignments not readily available	Referenced in literature but specific peak list not found[2]
3-Phenyl-1H-indene	Data not readily available	Data not readily available

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Compound	Key IR Absorptions (cm ⁻¹)
1H-Indene	3067 (C-H stretch, aromatic), 1728 (C=O stretch - potential impurity or overtone), 1627 (C=C stretch), 1604 (C=C stretch, aromatic), 703 (C-H bend, aromatic)
3-Methyl-1H-indene	Data not readily available
3-Phenyl-1H-indene	Vapor Phase IR available, specific peaks not listed

Table 3: Infrared (IR) Spectroscopic Data

Compound	Mass Spectrum (m/z)
1H-Indene	116 (M+), 115, 89, 63[3]
3-Methyl-1H-indene	130 (M+), 115, 129, 128, 127[2]
3-Phenyl-1H-indene	208 (M+ of indanone analog), 180, 152, 131, 103[4]

Table 4: Mass Spectrometry (MS) Data

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

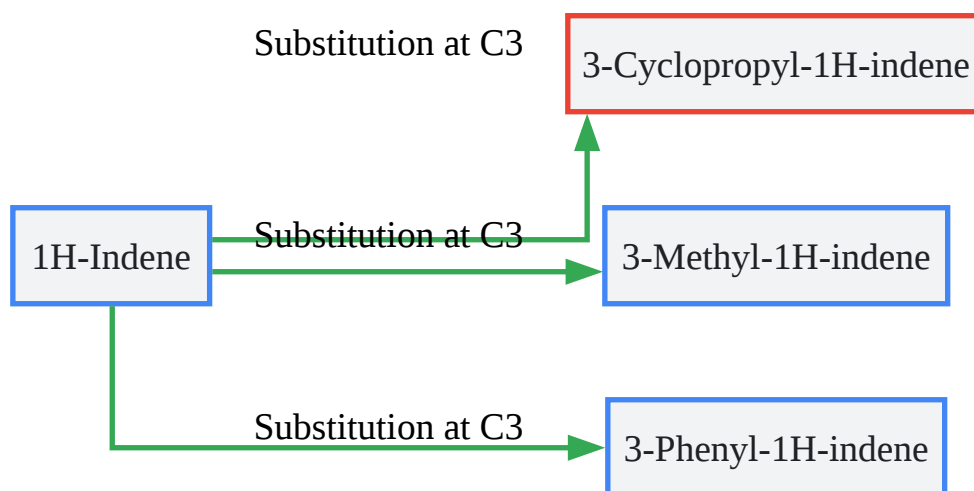
Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or as a mull. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

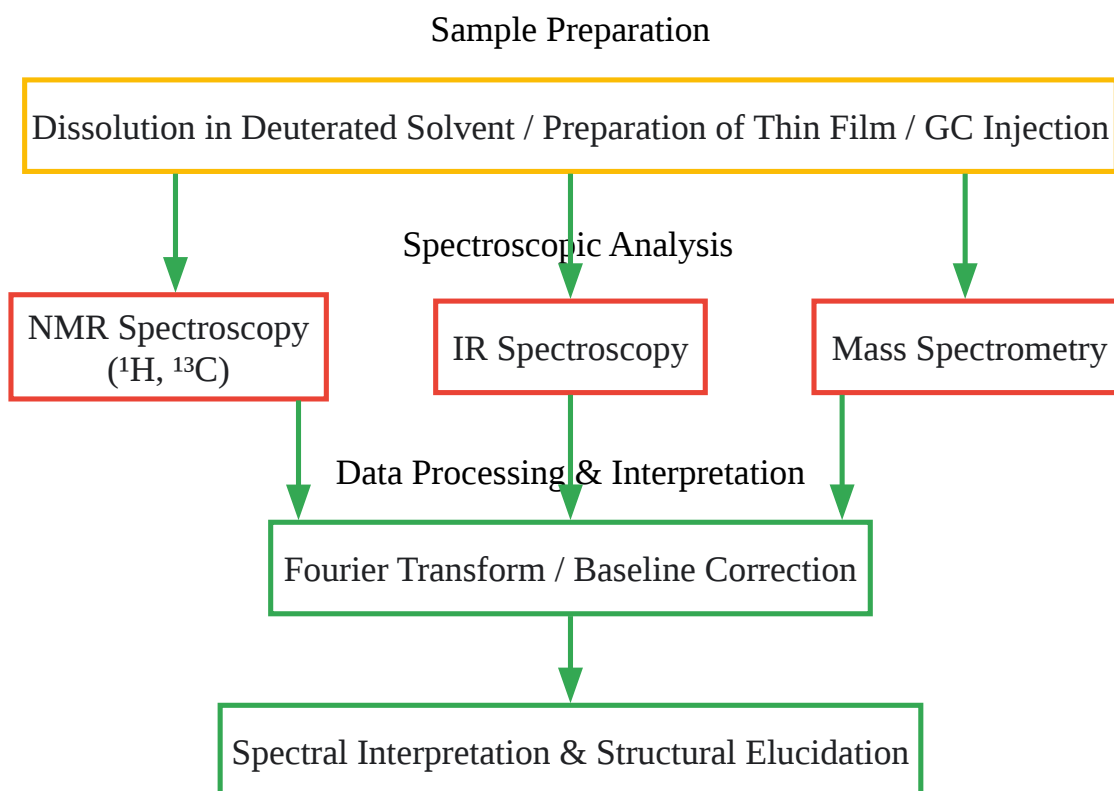
Visualizing Structural Relationships and Analytical Workflow

To better understand the relationship between the discussed compounds and the process of their analysis, the following diagrams are provided.



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Caption: Structural relationship of 3-substituted indenenes to the parent 1H-indene.



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